N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked to a sulfonylethylpiperazine moiety. This structural combination suggests possible applications in medicinal chemistry, particularly for central nervous system (CNS) targets, as phenylpiperazine derivatives are known for receptor modulation (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(16-6-7-18-19(14-16)28-15-27-18)21-8-13-29(25,26)23-11-9-22(10-12-23)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCONLILJZRNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 4-phenylpiperazine.
Introduction of the sulfonyl group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with benzodioxole: The final step involves coupling the sulfonylated phenylpiperazine with a benzodioxole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituent variations, synthesis, and physicochemical properties inferred from spectral data.
N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bd)
- Structure: Shares the benzodioxole carboxamide core but incorporates a 4-acetylanilino-substituted thiazole ring.
- Key Features: Exists as tautomers (enol and keto forms), confirmed by NMR (δ9.26 for NH proton in enol form) and IR (1768 cm⁻¹ for carbonyl stretching) . Synthesis: Catalyst-free Hantzsch cyclization with 76% yield, indicating efficient preparation .
N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb)
- Structure: Similar to 5bd but substitutes acetylanilino with a nitroanilino group.
- Key Features :
- Comparison : The nitro group may reduce metabolic stability compared to the target compound’s phenylpiperazine moiety, which is often metabolized via N-dealkylation.
Thieno[3,4-c]pyrrole Derivative ()
- Structure: Contains a thienopyrrole scaffold with a sulfonylethyl group and ethoxy/methoxy phenyl substituents.
- Sulfonyl group is integrated into a larger substituent, possibly enhancing steric bulk.
- Comparison : The ethoxy/methoxy groups could improve membrane permeability but reduce aqueous solubility relative to the target compound’s piperazine chain.
N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide ()
- Structure : Benzodioxole carboxamide core with a trifluoromethylphenyl substituent.
- Key Features :
- Comparison : Lacks the sulfonylethylpiperazine chain, which in the target compound may confer receptor-binding advantages via nitrogen lone pairs.
Comparative Analysis Table
Discussion of Structural and Functional Implications
- Sulfonyl vs. Thiazole Substituents: The target compound’s sulfonylethylpiperazine chain likely enhances solubility and receptor interaction compared to thiazole-based analogs (5bd, 5bb), which rely on hydroxyl/acetylanilino groups for polarity .
- Piperazine vs. Trifluoromethylphenyl : The phenylpiperazine moiety may offer better CNS penetration than the trifluoromethylphenyl group, though the latter improves metabolic stability .
Biological Activity
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole core linked to a sulfonyl group attached to a phenylpiperazine , which is known for its diverse pharmacological effects. The molecular formula is and it has a molecular weight of approximately 370.44 g/mol.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds with similar structures. For instance, derivatives of benzodioxole have shown promising activity against various parasites:
| Compound | IC50 (μM) | Target Parasite | Reference |
|---|---|---|---|
| LINS03011 | 13.3 | Trypanosoma cruzi | |
| LINS03003 | 16.7 | Leishmania infantum |
These compounds exhibited low cytotoxicity towards mammalian cells, indicating a favorable selectivity index (SI), which is crucial for therapeutic applications.
Neuropharmacological Effects
The phenylpiperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds like this compound may exhibit:
- Antidepressant-like effects : Through modulation of serotonin pathways.
- Anxiolytic properties : By influencing GABAergic transmission.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are pivotal in mood regulation and anxiety.
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival, such as N5,N10-methylenetetrahydrofolate dehydrogenase.
Study 1: Antiparasitic Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated that modifications in the sulfonamide group significantly affect the antiparasitic activity. The derivatives were tested against T. cruzi and L. infantum, showing IC50 values comparable to established antiparasitic agents while maintaining lower cytotoxicity levels .
Study 2: Neuropharmacological Assessment
Research evaluating the neuropharmacological profiles of phenylpiperazine derivatives indicated that these compounds could significantly reduce anxiety-like behaviors in animal models. The findings suggest potential applications in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
